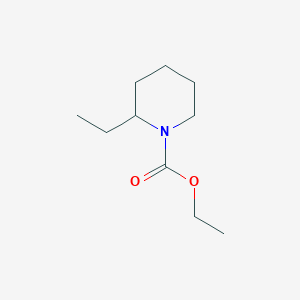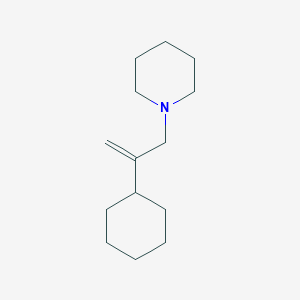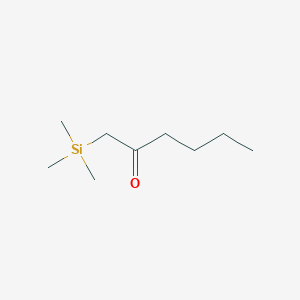
1-(Trimethylsilyl)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trimethylsilyl)hexan-2-one is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hexan-2-one backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 1-(Trimethylsilyl)hexan-2-one typically involves the reaction of hexan-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Hexan-2-one+Trimethylsilyl chlorideBasethis compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(Trimethylsilyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Trimethylsilyl)hexan-2-one has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for alcohols and amines.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials science research.
Mecanismo De Acción
The mechanism of action of 1-(Trimethylsilyl)hexan-2-one involves the trimethylsilyl group, which imparts unique reactivity to the molecule. The trimethylsilyl group can stabilize reaction intermediates, making the compound useful in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
1-(Trimethylsilyl)hexan-2-one can be compared with other similar compounds such as:
Hexan-2-one: Lacks the trimethylsilyl group, making it less reactive in certain synthetic applications.
Trimethylsilyl chloride: Used as a reagent to introduce the trimethylsilyl group into other molecules.
1-(Trimethylsilyl)hexan-2-ol: A related compound where the ketone group is reduced to an alcohol.
The uniqueness of this compound lies in its ability to act as both a reactive intermediate and a protecting group, making it versatile in various chemical syntheses.
Propiedades
Número CAS |
83168-88-1 |
|---|---|
Fórmula molecular |
C9H20OSi |
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
1-trimethylsilylhexan-2-one |
InChI |
InChI=1S/C9H20OSi/c1-5-6-7-9(10)8-11(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
HVZGTULHNRRXGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
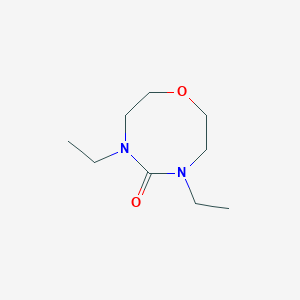
![6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B14418809.png)
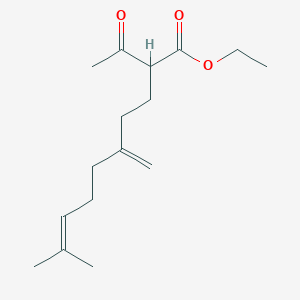
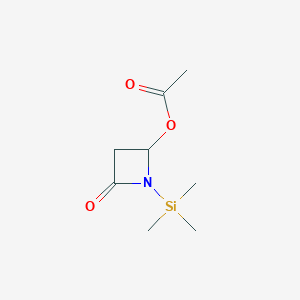
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)

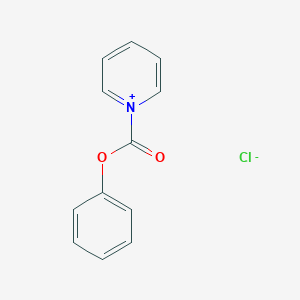
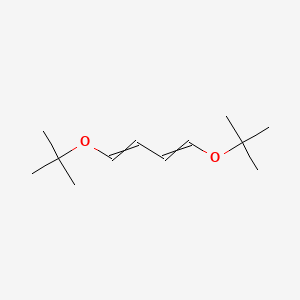
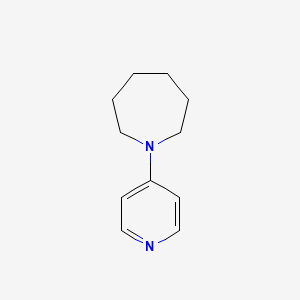
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
